benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Metabolic stability Human liver microsomes Bioisostere validation

Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2680861-83-8, MF C₁₅H₁₉NO₃, MW 261.32 g/mol) is a Cbz-protected spirocyclic building block belonging to the 1-azaspiro[3.3]heptane scaffold family, a recently validated bioisostere class for the piperidine ring. The compound features a fully saturated spirocyclic core (Fsp3 = 1.0) comprising an azetidine ring spiro-fused to a cyclobutane ring, with a hydroxymethyl substituent at the 6-position and a benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 2680861-83-8
Cat. No. B6608023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
CAS2680861-83-8
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CN(C12CC(C2)CO)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H19NO3/c17-10-13-8-15(9-13)6-7-16(15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
InChIKeyZVAQXJUSYXMATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 6-(Hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2680861-83-8): A Cbz-Protected Spirocyclic Building Block for Piperidine Bioisostere Applications


Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2680861-83-8, MF C₁₅H₁₉NO₃, MW 261.32 g/mol) is a Cbz-protected spirocyclic building block belonging to the 1-azaspiro[3.3]heptane scaffold family, a recently validated bioisostere class for the piperidine ring [1]. The compound features a fully saturated spirocyclic core (Fsp3 = 1.0) comprising an azetidine ring spiro-fused to a cyclobutane ring, with a hydroxymethyl substituent at the 6-position and a benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen [2]. The 1-azaspiro[3.3]heptane scaffold was demonstrated in 2023 by Kirichok et al. to serve as a genuine piperidine bioisostere, with experimental pKa (11.4) closely matching piperidine (11.2), and incorporation into the anesthetic bupivacaine yielding a patent-free analogue with significant in vivo activity [3]. This specific Cbz-protected, hydroxymethyl-functionalized derivative is commercially available through Enamine (Catalog EN300-6998912, purity 95.0%) and serves as a versatile intermediate for medicinal chemistry programs requiring orthogonal deprotection strategies or late-stage functionalization via the primary alcohol handle [1].

Why Benzyl 6-(Hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate Cannot Be Replaced by Generic Piperidine or 2-Azaspiro[3.3]heptane Building Blocks


Substituting benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate with a generic piperidine, a 2-azaspiro[3.3]heptane regioisomer, or the Boc-protected 1-aza analogue introduces measurable liabilities in metabolic stability, synthetic flexibility, and three-dimensional pharmacophore presentation. The 1-aza vs. 2-aza regioisomer distinction is critical: Kirichok et al. demonstrated that 1-azaspiro[3.3]heptane exhibits approximately 1.7-fold longer microsomal half-life (t₁/₂ = 52 min) compared to 2-azaspiro[3.3]heptane (t₁/₂ = 31 min) in human liver microsomes [1]. The Cbz protecting group provides orthogonal deprotection compatibility with Boc and Fmoc strategies—Cbz is cleaved by catalytic hydrogenolysis (H₂, Pd/C) while remaining stable to the acidic conditions (TFA, HCl) used for Boc removal, and vice versa . This orthogonality is unavailable with the Boc analogue (CAS 1434142-15-0), which forces a single-deprotection-pathway synthetic route. Furthermore, Degorce et al. showed that azaspiro[3.3]heptanes are unsuitable bioisosteres for piperidines when not used as terminal groups due to significant geometric changes—the spiro center introduces a ~90° twist in exit vector orientation and increases the inter-vector distance [2]. Selection of the specific regioisomer and protecting group is therefore not interchangeable but rather dictates the accessible chemical space, metabolic fate, and synthetic route design.

Quantitative Differentiation Evidence: Benzyl 6-(Hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate vs. Closest Analogs and Alternatives


Metabolic Stability: 1-Azaspiro[3.3]heptane Scaffold Demonstrates 1.7-Fold Longer Microsomal Half-Life vs. 2-Azaspiro[3.3]heptane

In a direct head-to-head comparison of model amides bearing the piperidine (57), 2-azaspiro[3.3]heptane (58), and 1-azaspiro[3.3]heptane (59) scaffolds, the 1-aza regioisomer exhibited substantially lower intrinsic clearance and longer half-life in human liver microsomes [1]. This is the most proximal surrogate data available for the target compound, as the 6-hydroxymethyl-1-azaspiro[3.3]heptane core is the pharmacophoric scaffold of interest. The CLint for 1-azaspiro[3.3]heptane amide 59 was 32 μL min⁻¹ mg⁻¹ compared to 53 μL min⁻¹ mg⁻¹ for the 2-aza isomer 58, representing a 1.66-fold improvement. The corresponding half-life was 52 min (59) vs. 31 min (58). Both spirocyclic scaffolds showed reduced metabolic stability relative to the parent piperidine amide 57 (CLint = 14, t₁/₂ not explicitly reported but inferable as longer). The 1-aza scaffold thus offers a metabolic stability midpoint: improved over 2-aza while preserving the three-dimensional and pKa advantages of the spirocyclic framework [1].

Metabolic stability Human liver microsomes Bioisostere validation

Protecting Group Orthogonality: Cbz Enables Orthogonal Deprotection Pathways Unavailable with Boc-Protected Analogues

The Cbz (benzyloxycarbonyl) protecting group on benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2680861-83-8) confers synthetic orthogonality relative to the Boc-protected analogue tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1434142-15-0). Cbz is cleaved by catalytic hydrogenolysis (H₂, Pd/C, neutral conditions) while remaining intact under the acidic conditions (TFA, 4M HCl/dioxane) that remove Boc groups. Conversely, Boc is stable to hydrogenolysis conditions that cleave Cbz . This enables sequential, chemoselective deprotection in synthetic sequences where both N-protected intermediates must be carried through multiple transformations. The Boc analogue (CAS 1434142-15-0, available at 95% purity from Fluorochem and 98% purity from Leyan) lacks this orthogonal capability, limiting its utility to linear synthetic routes with a single deprotection event . The target compound additionally features a primary hydroxymethyl group (vs. the secondary hydroxy group in benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1363383-32-7), providing greater synthetic reach for oxidation, esterification, etherification, or mesylation/fluorination sequences .

Orthogonal deprotection Solid-phase synthesis Multi-step synthesis

Geometric Exit Vector Matching: 1-Azaspiro[3.3]heptane Closely Mimics Piperidine in Four of Five Key Geometric Parameters

X-ray crystallographic analysis of 1,2-disubstituted 1-azaspiro[3.3]heptanes (amides 63 and 64) compared to 1,2-disubstituted piperidines (compounds 60–62) revealed near-identical geometry across four of five exit vector parameters [1]. The N–C distance r was identical between scaffolds (1.45–1.47 Å for both). The inter-substituent distance d was closely matched: 3.17–3.36 Å (1-azaspiro[3.3]heptane) vs. 3.28–3.42 Å (piperidine). Plane angles φ₁ and φ₂ were also comparable: 52–67° vs. 56–68°, respectively. The principal geometric deviation was in the dihedral planarity angle θ: 63–77° for 1-azaspiro[3.3]heptanes vs. 89–110° for piperidines, reflecting the intrinsic 90° twist imparted by the spirocyclic junction [1]. This geometric congruence across four parameters explains the successful bioisosteric replacement demonstrated in the bupivacaine analogue (compound 66), while the altered planarity (Δθ ≈ 26–33°) contributes to the differentiated metabolic stability and lipophilicity profile [1].

Exit vector analysis X-ray crystallography Scaffold hopping

Physicochemical Validation: 1-Azaspiro[3.3]heptane Scaffold Matches Piperidine pKa While Modulating Solubility and Lipophilicity

Experimental pKa determination of 1-azaspiro[3.3]heptane hydrochloride (1·HCl) yielded a value of 11.4, nearly identical to the piperidine analogue 55·HCl (pKa = 11.2) and the 2-azaspiro[3.3]heptane analogue 56·HCl (pKa = 11.3), confirming that the nitrogen basicity—a key determinant of amine-related toxicity and pharmacokinetics—is preserved across all three scaffolds [1]. In model amide comparisons, replacement of piperidine (57) with 1-azaspiro[3.3]heptane (59) reduced aqueous solubility approximately 10-fold (136 μM → 13 μM) while producing a modest logD₇.₄ increase of 0.3 units (3.3 → 3.6) [1]. Critically, the 1-aza and 2-aza scaffolds were indistinguishable in both solubility (13 vs. 12 μM) and experimental logD₇.₄ (3.6 vs. 3.6), meaning that the 1-aza regioisomer's metabolic stability advantage (Evidence Item 1) comes without any lipophilicity or solubility penalty relative to the more established 2-aza scaffold [1]. For the target Cbz-protected compound specifically, the computed XLogP3 is 1.7 (vs. ~2.3 estimated for the corresponding Boc analogue), indicating that the Cbz group contributes to lower predicted lipophilicity—a favorable attribute for maintaining drug-like property space [2].

pKa Lipophilicity Aqueous solubility Physicochemical profiling

In Vivo Bioisosteric Validation: Bupivacaine Analogue Incorporating 1-Azaspiro[3.3]heptane Demonstrates Significant Analgesic Activity

The definitive biological validation of the 1-azaspiro[3.3]heptane scaffold as a functional piperidine replacement was achieved by incorporating it into the FDA-approved local anesthetic bupivacaine. The resulting analogue (compound 66) was evaluated in the mouse tail flick test—a standard nociception assay—alongside bupivacaine and vehicle control in Balb/cAnN male mice [1]. While compound 66 was quantitatively less active than the parent drug bupivacaine, it demonstrated statistically significant analgesic activity compared to vehicle, directly corroborating the hypothesis that 1-azaspiro[3.3]heptane acts as an authentic piperidine bioisostere in a whole-animal pharmacological model [1]. This in vivo result distinguishes the 1-aza scaffold from merely geometric mimics that fail to translate to functional pharmacology. The Cbz-protected building block (target compound) provides access to this validated scaffold for incorporation into proprietary lead series, with the Cbz group serving as a synthetic handle for sequential deprotection and diversification [2].

In vivo pharmacology Tail flick test Local anesthetic Bioisostere proof-of-concept

Fsp3 and Three-Dimensionality: Complete Carbon Saturation (Fsp3 = 1.0) Correlates with Improved Clinical Progression Probability

The 1-azaspiro[3.3]heptane core exhibits a fraction of sp³-hybridized carbon atoms (Fsp3) of 1.0—complete saturation—meaning every carbon in the scaffold is sp³-hybridized with no flat aromatic or sp² centers [1]. This is significant because Lovering et al. (2009) demonstrated that Fsp3 increases by an average of 31% from discovery through Phase I–III clinical trials to approved drug status, establishing higher carbon saturation as a statistically validated correlate of clinical success [2]. The spirocyclic architecture further contributes to three-dimensionality beyond mere saturation: the perpendicular orientation of the azetidine and cyclobutane rings creates a non-planar topology with exit vectors projecting along orthogonal trajectories [3]. This contrasts sharply with piperidine and 2-azaspiro[3.3]heptane scaffolds, which, while also saturated, present different spatial arrangements of substituents (as quantified in Evidence Item 3). The target compound's Cbz group and hydroxymethyl substituent add two functionalization vectors (N-deprotection and O-functionalization) to this inherently three-dimensional core, enabling exploration of chemical space that is inaccessible to flatter or less functionalized alternatives [4].

Fsp3 Three-dimensionality Drug-likeness Clinical success rate

High-Impact Application Scenarios for Benzyl 6-(Hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate Based on Quantitative Differentiation Evidence


Piperidine-to-1-Azaspiro[3.3]heptane Scaffold Hopping in Lead Optimization to Improve Metabolic Stability While Preserving Target Engagement

Medicinal chemistry teams seeking to replace a metabolically labile piperidine moiety in a lead series should prioritize the 1-azaspiro[3.3]heptane scaffold over the more widely used 2-aza regioisomer. As demonstrated by Kirichok et al., the 1-aza scaffold provides a 1.7-fold longer human liver microsome half-life (t₁/₂ = 52 min vs. 31 min for 2-aza) while maintaining near-identical pKa (11.4 vs. 11.3), solubility (13 vs. 12 μM), and lipophilicity (logD₇.₄ = 3.6 for both) [1]. The geometric exit vector analysis confirms that four of five key parameters (r, d, φ₁, φ₂) are essentially identical to piperidine, minimizing the risk of disrupting critical binding interactions during scaffold hopping [1]. The Cbz group on the target compound allows the building block to be directly incorporated via amide bond formation or N-alkylation after hydrogenolytic deprotection, while the hydroxymethyl handle enables parallel SAR exploration at the 6-position. This scenario is supported by the successful in vivo validation of the bupivacaine-to-1-azaspiro[3.3]heptane replacement [1].

Orthogonal Protecting Group Strategy for Complex Multi-Step Syntheses Requiring Staged Amine Deprotection

In synthetic routes where two differentially protected amine building blocks must be sequentially unveiled—such as in PROTAC linker construction, peptide mimetic assembly, or bifunctional degrader synthesis—the Cbz-protected 1-azaspiro[3.3]heptane building block (CAS 2680861-83-8) is uniquely suited. Cbz withstands the acidic conditions (TFA, HCl/dioxane) used to remove Boc groups, while being quantitatively cleaved under neutral hydrogenolysis conditions (H₂, Pd/C) that leave Boc groups intact . This orthogonality is not achievable with the Boc analogue (CAS 1434142-15-0) alone. The structurally analogous Cbz-protected 2-aza variant (benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1363383-32-7, 95% purity from Bidepharm) provides orthogonal protection but with a secondary alcohol rather than a primary hydroxymethyl group, limiting downstream functionalization options . The target compound's primary alcohol supports oxidation to the carboxylic acid (enabling amide/ester coupling), conversion to mesylate/tosylate for nucleophilic displacement, or Dess–Martin oxidation to the aldehyde for reductive amination—transformations demonstrated on the 1-aza scaffold by Kirichok et al. [1].

3D-Focused Fragment Library Design Exploiting Complete Carbon Saturation (Fsp3 = 1.0) and Non-Planar Scaffold Geometry

Fragment-based drug discovery (FBDD) programs aiming to increase the three-dimensional character of screening libraries should incorporate the 1-azaspiro[3.3]heptane scaffold as a core fragment. The Fsp3 value of 1.0 for the azaspiro[3.3]heptane core places it in the maximally saturated region of chemical space, aligning with Lovering's finding that higher Fsp3 correlates with improved clinical success rates (31% average Fsp3 increase from discovery to drug status) [2]. Beyond saturation, the crystallographically validated non-planar geometry—with the azetidine and cyclobutane rings oriented perpendicularly—provides exit vectors projecting in three-dimensional space that are inaccessible to monocyclic saturated heterocycles [1]. The target compound contributes two diversity points (N-Cbz for amination/alkylation chemistry and CH₂OH for alcohol-directed transformations) to a spirocyclic core that already occupies a distinct region of 3D chemical space. The compound's computed properties (MW 261.32, XLogP3 1.7, TPSA 49.8 Ų, HBD 1, HBA 3) [3] place it well within fragment-like and lead-like property guidelines, making it suitable for direct use in fragment screening or as a starting point for fragment growth campaigns.

Patent-Free Piperidine Bioisostere Replacement for Generic Drug Product Development

The 1-azaspiro[3.3]heptane scaffold offers a regulatory and intellectual property advantage for programs developing improved versions of piperidine-containing drugs. As Kirichok et al. explicitly noted, incorporation of the 1-azaspiro[3.3]heptane core into bupivacaine yielded a "new patent-free analogue with high activity" [1]. The scaffold's commercial availability through Enamine (catalog EN300-6998912, 95% purity, 2.5 g at $1931.00) [4] provides accessible entry for medicinal chemistry teams. The combination of validated in vivo bioisosteric activity, differentiated metabolic stability (1.7× longer t₁/₂ than 2-aza), and orthogonal Cbz protection makes this building block a strategic procurement choice for programs where freedom-to-operate considerations intersect with the need for predictable scaffold-hopping outcomes.

Quote Request

Request a Quote for benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.